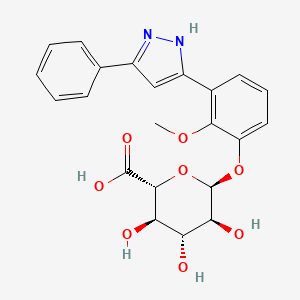
(2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid is a complex organic compound characterized by its multiple hydroxyl groups and a unique pyrazolyl-phenoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolyl-phenoxy intermediate, which is then coupled with a protected sugar derivative. The final steps involve deprotection and purification to yield the desired compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrazolyl-phenoxy moiety.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the molecule.
科学的研究の応用
Chemistry
In chemistry, (2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple hydroxyl groups make it a suitable candidate for investigating carbohydrate-related processes.
Medicine
Medically, this compound has potential applications in drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of (2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrazolyl-phenoxy moiety may interact with hydrophobic pockets in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxyphenoxy)tetrahydro-2H-pyran-2-carboxylic Acid: Lacks the pyrazolyl group, making it less complex.
(2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(3-phenyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-2-carboxylic Acid: Lacks the methoxy group, affecting its reactivity.
Uniqueness
The uniqueness of (2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid lies in its combination of hydroxyl groups, a methoxy group, and a pyrazolyl-phenoxy moiety. This combination provides a unique set of chemical properties and potential biological activities, distinguishing it from other similar compounds.
特性
分子式 |
C22H22N2O8 |
|---|---|
分子量 |
442.4 g/mol |
IUPAC名 |
(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H22N2O8/c1-30-19-12(14-10-13(23-24-14)11-6-3-2-4-7-11)8-5-9-15(19)31-22-18(27)16(25)17(26)20(32-22)21(28)29/h2-10,16-18,20,22,25-27H,1H3,(H,23,24)(H,28,29)/t16-,17-,18+,20-,22-/m1/s1 |
InChIキー |
GGBUMSXSGHDTMP-FHZCGSGISA-N |
異性体SMILES |
COC1=C(C=CC=C1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O)C3=CC(=NN3)C4=CC=CC=C4 |
正規SMILES |
COC1=C(C=CC=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC(=NN3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


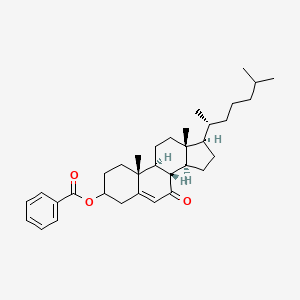

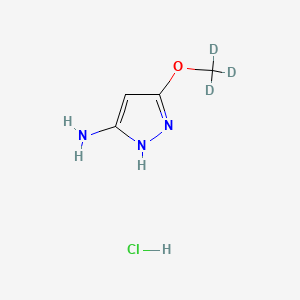
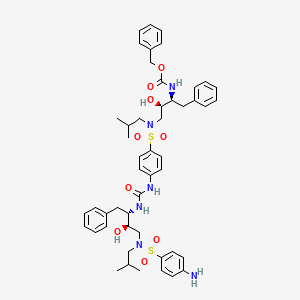
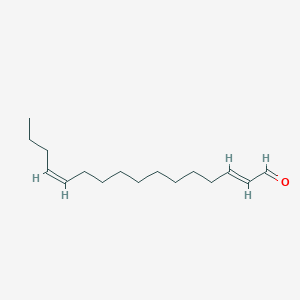
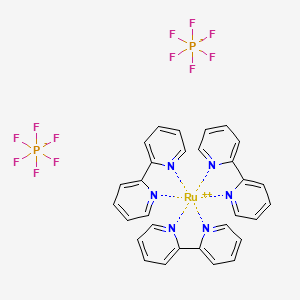
![(1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol; [1S-(1alpha,2beta,5alpha)]-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol](/img/structure/B13840817.png)
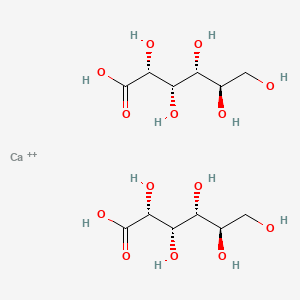

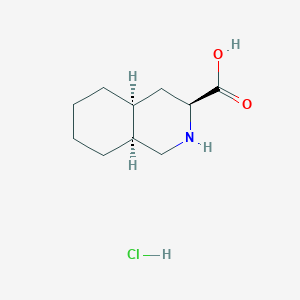
![Ethyl 3-(2-(((4-cyanophenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13840840.png)
![4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one](/img/structure/B13840849.png)

![[2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13840855.png)
